1-[4-(4-METHYLBENZYL)PIPERAZINO]-3-PHENYL-1-PROPANONE
Overview
Description
1-[4-(4-METHYLBENZYL)PIPERAZINO]-3-PHENYL-1-PROPANONE is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 4-methylbenzyl group and a 3-phenylpropanoyl group. Piperazine derivatives are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[4-(4-METHYLBENZYL)PIPERAZINO]-3-PHENYL-1-PROPANONE can be synthesized through a multi-step process involving the following key steps:
Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable dihalide, such as 1,2-dibromoethane, under basic conditions.
Introduction of the 4-methylbenzyl group: The piperazine ring can be alkylated with 4-methylbenzyl chloride in the presence of a base, such as potassium carbonate, to form the 4-methylbenzyl-substituted piperazine.
Acylation with 3-phenylpropanoic acid: The final step involves the acylation of the 4-methylbenzyl-substituted piperazine with 3-phenylpropanoic acid using a coupling reagent, such as dicyclohexylcarbodiimide (DCC), to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves the optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(4-METHYLBENZYL)PIPERAZINO]-3-PHENYL-1-PROPANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the piperazine ring or the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[4-(4-METHYLBENZYL)PIPERAZINO]-3-PHENYL-1-PROPANONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for the treatment of neurological disorders and infectious diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-[4-(4-METHYLBENZYL)PIPERAZINO]-3-PHENYL-1-PROPANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various cellular processes. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, thereby affecting neurotransmission and neuronal function.
Comparison with Similar Compounds
1-[4-(4-METHYLBENZYL)PIPERAZINO]-3-PHENYL-1-PROPANONE can be compared with other piperazine derivatives, such as:
1-benzyl-4-(3-phenylpropanoyl)piperazine: Similar structure but lacks the methyl group on the benzyl ring.
1-(4-methylbenzyl)-4-acetylpiperazine: Similar structure but has an acetyl group instead of the 3-phenylpropanoyl group.
1-(4-methylbenzyl)-4-benzoylpiperazine: Similar structure but has a benzoyl group instead of the 3-phenylpropanoyl group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct pharmacological properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
1-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-3-phenylpropan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-18-7-9-20(10-8-18)17-22-13-15-23(16-14-22)21(24)12-11-19-5-3-2-4-6-19/h2-10H,11-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTMATZGAZRBJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)CCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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